molecular formula C13H18N2O4 B13395049 Cbz-beta-N,N-dimethylamino-D-Ala

Cbz-beta-N,N-dimethylamino-D-Ala

Cat. No.: B13395049
M. Wt: 266.29 g/mol
InChI Key: VSFAUTHXTNQGIE-LLVKDONJSA-N
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Description

Cbz-β-N,N-Dimethylamino-D-Ala (chemical structure: N-Carbobenzyloxy-β-N,N-dimethyl-D-alanine) is a modified amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group on the α-amino position and an N,N-dimethylamino group on the β-carbon. This compound is structurally distinct from canonical α-amino acids, as the functional amino group is shifted to the β-position, which can influence its biochemical reactivity, stability, and applications in peptide synthesis or medicinal chemistry.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2R)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m1/s1

InChI Key

VSFAUTHXTNQGIE-LLVKDONJSA-N

Isomeric SMILES

CN(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Cbz-Protected Amino Acids

N-Cbz-D-Alanine (CAS 26607-51-2) serves as a key reference. Both compounds share the Cbz group, which enhances solubility in organic solvents and prevents undesired side reactions during peptide synthesis. Key differences arise from the β-N,N-dimethylamino substitution in Cbz-β-N,N-dimethylamino-D-Ala, which likely alters:

  • Solubility: The dimethylamino group may increase hydrophilicity compared to unmodified N-Cbz-D-Alanine (melting point: 83–84°C, density: ~1.25 g/cm³).
  • Reactivity: The β-amino group could participate in hydrogen bonding or serve as a site for further functionalization, unlike α-protected analogs.
Table 1: Comparison of Cbz-Protected Amino Acids
Property Cbz-β-N,N-Dimethylamino-D-Ala (Inferred) N-Cbz-D-Alanine
Molecular Weight ~265.3 (estimated) 223.23
CAS Number Not explicitly listed 26607-51-2
Functional Groups Cbz (α), N,N-dimethylamino (β) Cbz (α), -COOH (α)
Key Applications Peptide modification, chiral catalysts Peptide synthesis

N,N-Dimethylamino-Containing Compounds

Compounds like dimethylphenethylamine (CAS 122-09-8) and N,N-dimethylbenzylamine (DMBA) highlight the role of the dimethylamino group in modulating physicochemical and biological properties:

  • Basicity: The N,N-dimethylamino group increases basicity (pKa ~10–11) compared to primary amines, influencing solubility and interaction with biomolecules.
  • Toxicity : DMBA exhibits moderate toxicity (LD₅₀: 250 mg/kg in rats), necessitating careful handling during synthesis.
Table 2: N,N-Dimethylamino Derivatives
Compound CAS Number Molecular Weight Key Applications
Cbz-β-N,N-Dimethylamino-D-Ala ~265.3 Research, asymmetric synthesis
Dimethylphenethylamine 122-09-8 163.26 Neuromodulation studies
N,N-Dimethylbenzylamine 103-83-3 135.21 Catalyst, corrosion inhibitor

Beta-Amino Acid Derivatives

Beta-amino acids (e.g., β-alanine) are known for enhanced metabolic stability and resistance to enzymatic degradation compared to α-analogs. The β-N,N-dimethylamino group in Cbz-β-N,N-Dimethylamino-D-Ala may further improve these properties, enabling applications in peptidomimetics or drug delivery.

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